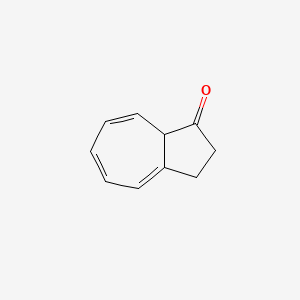

3,8a-Dihydroazulen-1(2H)-one

Description

Contextualization within Azulene (B44059) and Dihydroazulene (B1262493) Chemistry

3,8a-Dihydroazulen-1(2H)-one is a bicyclic ketone that serves as a crucial structural motif within the broader field of azulene and dihydroazulene chemistry. Azulene, an isomer of naphthalene (B1677914), is a non-benzenoid aromatic hydrocarbon composed of a fused five- and seven-membered ring system. This unique structure imparts distinct electronic and chemical properties, making azulene and its derivatives subjects of extensive research for over a century. mdpi.com Dihydroazulenes, as the name suggests, are partially saturated derivatives of azulene. The dihydroazulenone core, specifically, represents a key intermediate in the synthesis of more complex azulene-based structures.

The chemistry of dihydroazulenes is particularly noted for the photochromic behavior of certain derivatives, such as the interconversion between 1,8a-dihydroazulene (DHA) and vinylheptafulvene (VHF). rsc.orgnih.gov This light-induced ring-opening and thermal ring-closing process is a cornerstone of research into molecular switches and solar energy storage systems. researchgate.netchemrxiv.org While this compound itself is not the primary photochromic system, its structural framework is fundamental to the synthesis of various substituted dihydroazulenes that do exhibit these properties. The presence of the ketone functionality offers a versatile handle for further chemical transformations, allowing for the introduction of various substituents and the construction of more elaborate molecular architectures.

Significance of the Azulenone Core Structure in Theoretical and Applied Chemistry

The azulenone core, as exemplified by this compound, holds considerable significance in both theoretical and applied chemistry.

From a theoretical perspective , the azulenone structure provides a platform for studying the subtleties of aromaticity and electronic interactions in non-alternant hydrocarbon systems. jlu.edu.cnresearchgate.net The fusion of a non-aromatic, partially saturated five-membered ring with a seven-membered ring containing a conjugated system presents interesting questions regarding electron delocalization and molecular orbital interactions. Theoretical studies, often employing density functional theory (DFT), are used to investigate the ground and excited state properties, aromaticity, and reaction mechanisms of azulenone derivatives. researchgate.net These computational approaches are crucial for understanding the structure-property relationships that govern the behavior of these molecules, including their reactivity and spectroscopic characteristics. acs.org

In applied chemistry , the azulenone skeleton is a valuable building block for the synthesis of a wide range of functional molecules. acs.org Its derivatives have found applications in:

Medicinal Chemistry : Certain azulene derivatives have shown promising biological activities. nih.gov The azulenone core can be a precursor to these medicinally relevant compounds.

Materials Science : The unique electronic and photophysical properties of azulene-containing molecules make them attractive for applications in organic electronics, such as molecular switches and sensors. researchgate.net The dihydroazulene/vinylheptafulvene (DHA/VHF) system, accessible from azulenone precursors, is a leading candidate for molecular solar thermal (MOST) energy storage. researchgate.netchemrxiv.org

Natural Product Synthesis : The azulenone framework is present in some natural products, and its synthesis is a key step in the total synthesis of these complex molecules. For instance, intermediates with an azulenone core are utilized in the synthesis of guanacastepene A, a diterpenoid with antibacterial properties. acs.org

The ability to functionalize the azulenone core at various positions allows for the fine-tuning of its properties, making it a versatile scaffold in the design of new materials and bioactive compounds.

Overview of Current Research Landscape and Key Challenges

The current research landscape for dihydroazulenes and their azulenone precursors is vibrant and focused on several key areas:

Synthesis of Novel Derivatives : A primary focus is the development of new and efficient synthetic routes to access a diverse range of substituted dihydroazulenes and azulenones. acs.orgresearchgate.net This includes methods for regioselective functionalization of both the five- and seven-membered rings to modulate the electronic and steric properties of the molecule. d-nb.info

Molecular Solar Thermal (MOST) Systems : A significant portion of research is dedicated to optimizing the DHA/VHF photo/thermoswitch for solar energy storage. nih.gov Key challenges include increasing the energy storage density, extending the lifetime of the high-energy VHF isomer, and achieving efficient absorption of the solar spectrum. researchgate.netchemrxiv.org

Multi-stimuli Responsive Systems : Researchers are exploring the integration of the dihydroazulene photoswitch with other responsive units to create complex molecular systems that can be controlled by multiple stimuli, such as light of different wavelengths, pH, or redox potential. acs.orgresearchgate.net

Applications in Molecular Electronics : The switching properties of dihydroazulenes are being investigated for their potential use in molecular-scale electronic devices. rsc.org

Despite significant progress, several key challenges remain:

Scalable Synthesis : While many synthetic methods exist, developing protocols for the large-scale and cost-effective synthesis of functionalized dihydroazulenes remains a hurdle for practical applications. researchgate.net

Control over Back-Reaction : For MOST applications, precise control over the thermal back-reaction from the high-energy isomer (VHF) to the ground-state isomer (DHA) is crucial. Preventing premature energy release while allowing for triggered release on demand is a major challenge. nih.gov

Photostability and Quantum Yield : Ensuring the long-term stability of these photoswitches under repeated cycling and maximizing the quantum yield of the photochemical ring-opening reaction are ongoing areas of investigation. rsc.org

Understanding Structure-Property Relationships : While computational studies provide valuable insights, a deeper and more predictive understanding of how specific structural modifications influence the photophysical and chemical properties is still needed to guide the rational design of new and improved systems. acs.org

The following table provides a summary of key research areas and associated challenges:

| Research Area | Key Objectives | Major Challenges |

| Synthetic Methodology | Develop efficient and regioselective syntheses of novel dihydroazulene and azulenone derivatives. nih.govacs.org | Scalability, cost-effectiveness, and access to diverse substitution patterns. researchgate.net |

| Molecular Solar Thermal (MOST) Energy Storage | Optimize the DHA/VHF system for high energy density, long-term storage, and controlled energy release. nih.govresearchgate.net | Controlling the thermal back-reaction, improving solar spectrum absorption, and ensuring long-term durability. chemrxiv.org |

| Multi-Responsive Molecular Systems | Integrate dihydroazulene photoswitches with other functional units to create systems responsive to multiple stimuli. researchgate.net | Achieving selective addressability of different units and understanding the interplay between them. |

| Molecular Electronics | Utilize the switching properties of dihydroazulenes in molecular-scale electronic components. rsc.org | Interfacing molecules with macroscopic devices and ensuring reliable operation at the single-molecule level. |

Structure

3D Structure

Properties

CAS No. |

90266-03-8 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3,8a-dihydro-2H-azulen-1-one |

InChI |

InChI=1S/C10H10O/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-5,9H,6-7H2 |

InChI Key |

ALIXEBRSTHPYJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2C1=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,8a Dihydroazulen 1 2h One and Its Derivatives

Established Synthetic Pathways to the 3,8a-Dihydroazulen-1(2H)-one Skeleton

The construction of the fundamental this compound framework can be achieved through several established synthetic routes. These pathways primarily involve ring-forming reactions that assemble the characteristic 5-7 fused bicyclic system.

Cycloaddition-Elimination Routes

Cycloaddition reactions provide a powerful tool for the construction of the azulene (B44059) skeleton. The [8+2] cycloaddition is a particularly common strategy, where an 8π component reacts with a 2π component to form the ten-π-electron system of azulene precursors.

One prominent method involves the reaction of 2H-cyclohepta[b]furan-2-ones, which act as the 8π component, with various electron-rich olefins (2π components) such as enamines and enol ethers. mdpi.com This reaction proceeds via an [8+2] cycloaddition, followed by the elimination of a small molecule to yield multiply functionalized azulene derivatives. mdpi.com The yield of these reactions can be influenced by the substituents on both the furanone and the olefin, ranging from 8% to 79%. mdpi.com

Another effective [8+2] cycloaddition-elimination strategy involves the reaction of a heptafulvene derivative, such as 8-methoxyheptafulvene, with an activated alkene like a 1,1-dicyanoethylene derivative. kiku.dk The reaction is followed by the elimination of methanol, which directly forms the dihydroazulene (B1262493) product. kiku.dk A related approach is the reaction of cycloheptatriene (B165957) with dichloroketene (B1203229) in a [2+2] cycloaddition. rsc.org The resulting bicyclic adduct can then undergo further transformations, including ring expansion, to produce dihydroazulenone derivatives like 1,1-dichloro-3,3a,4,8a-tetrahydroazulen-2(1H)-one. rsc.org

| Reaction Type | 8π Component | 2π Component | Key Transformation | Product Type | Reference(s) |

| [8+2] Cycloaddition | 2H-Cyclohepta[b]furan-2-ones | Enamines, Enol Ethers | Cycloaddition followed by elimination | Functionalized Azulenes | mdpi.com |

| [8+2] Cycloaddition | 8-Methoxyheptafulvene | 1,1-Dicyanoethylene derivatives | Cycloaddition followed by elimination of methanol | 2-Substituted Dihydroazulenes | kiku.dk |

| [2+2] Cycloaddition | Cycloheptatriene | Dichloroketene | Cycloaddition followed by ring expansion | Dihydroazulenone derivatives | rsc.org |

Knoevenagel Condensation Strategies in Dihydroazulene Synthesis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that serves as a key initial step in several multistep syntheses of dihydroazulenes. wikipedia.org The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org

In the context of dihydroazulene synthesis, the Knoevenagel condensation is often employed to prepare a substituted precursor that will later be used to construct the seven-membered ring. kiku.dk A notable example is the condensation between an acetophenone (B1666503) derivative and an active methylene (B1212753) compound like malononitrile (B47326). kiku.dk This reaction, often catalyzed by a weak base such as piperidine, produces a vinylidene malononitrile derivative. kiku.dkwikipedia.org This intermediate can then undergo further reactions, such as nucleophilic addition to a tropylium (B1234903) species, to complete the synthesis of the dihydroazulene skeleton. kiku.dk The Doebner modification of this reaction utilizes pyridine (B92270) as the solvent, which can promote decarboxylation when a carboxylic acid group is present on the active methylene component. wikipedia.orgorganic-chemistry.org

| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Intermediate Product | Reference(s) |

| Acetophenone derivatives | Malononitrile | Piperidine | Vinylidene malononitrile | kiku.dk |

| Aldehydes/Ketones | Malonic acid | Pyridine | α,β-Unsaturated carboxylic acid (after decarboxylation) | wikipedia.orgorganic-chemistry.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | α,β-Unsaturated enone | wikipedia.org |

Nucleophilic Addition Approaches involving Tropylium Species

Syntheses involving tropylium cations are a cornerstone for constructing the seven-membered ring of the azulenone framework. One powerful method begins with a Knoevenagel condensation to create a suitable nucleophile. kiku.dk For instance, the product from the condensation of acetophenone and malononitrile can act as a nucleophile that adds to a tropylium salt, such as tropylium tetrafluoroborate, under alkaline conditions. kiku.dk This sequence is followed by hydride abstraction and subsequent proton abstraction to generate a vinylheptafulvene (VHF), which is the immediate, colored precursor that thermally cyclizes to the 1,8a-dihydroazulene (DHA). kiku.dknih.gov This multi-step approach has been optimized for the large-scale synthesis of compounds like 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile. kiku.dk

Conversely, a pre-formed 1,8a-dihydroazulene can be converted into an azulenium cation via hydride abstraction. rsc.org This electrophilic tropylium-like species can then react with various nucleophiles. The position of the nucleophilic attack on the seven-membered ring depends on the substitution pattern of the azulenium cation, generally occurring at positions C-4, C-5, and C-6. rsc.org This method is more commonly used for the derivatization of an existing dihydroazulene skeleton rather than for its initial construction.

Intramolecular Buchner Reaction for Azulenone Construction

The intramolecular Buchner reaction is a highly effective and versatile method for the direct synthesis of the azulenone skeleton. rsc.org This reaction involves the rhodium(II) or copper-catalyzed decomposition of a suitably substituted aryl α-diazoketone. rsc.orgresearchgate.net The process is believed to proceed through the formation of a metal carbene, which then undergoes an intramolecular addition to the appended aromatic ring.

This addition initially forms a tricyclic norcaradiene intermediate, which exists in a dynamic equilibrium with its more stable bicyclic cycloheptatriene tautomer—the azulenone system. rsc.orgsemanticscholar.org This equilibrium is typically reversible, with the cycloheptatriene form being favored. rsc.org The intramolecular Buchner reaction is particularly valuable as it can stereoselectively generate multiple stereogenic centers, including the challenging bridgehead carbon, with a high degree of diastereocontrol. rsc.orgsemanticscholar.org The choice of catalyst and the substituents on the diazoketone precursor can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity. rsc.orgresearchgate.net

| Catalyst System | Substrate | Key Feature | Product | Reference(s) |

| Rhodium(II) complexes | Aryl α-diazoketones | Forms norcaradiene-cycloheptatriene equilibrium | Azulenone system | rsc.orgsemanticscholar.org |

| Copper-bis(oxazoline) complexes | α-Diazoketones | High enantioselectivity (up to 95% ee) | Chiral Azulenones | researchgate.netacs.org |

Regioselective and Stereoselective Synthesis of Substituted this compound Derivatives

Achieving regiocontrol and stereocontrol is critical for synthesizing functionalized dihydroazulenones for specific applications. The intramolecular Buchner reaction, for example, offers excellent diastereocontrol, primarily yielding the trans-substituted product where the stereochemistry of the new quaternary center is controlled by an existing stereocenter. semanticscholar.org Furthermore, the development of asymmetric catalysis for this reaction, using chiral copper-based catalysts, has enabled the enantioselective synthesis of azulenones with high enantiomeric excess. researchgate.netacs.org

Functionalization at C-2 and C-3 Positions

The selective introduction of functional groups at specific positions on the dihydroazulenone core is essential for tuning its properties. Methodologies have been developed to target the C-2 and C-3 positions of the five-membered ring.

Functionalization at the C-3 Position: A key strategy for introducing a substituent at the C-3 position involves a bromination protocol starting from a 1,8a-dihydroazulene-1,1-dicarbonitrile (DHA). d-nb.info In this method, the DHA is first treated with a Lewis acid, such as aluminum chloride (AlCl₃), to facilitate its conversion to the isomeric vinylheptafulvene (VHF). nih.govd-nb.info This colored intermediate is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator, which selectively installs a bromine atom at the C-3 position. d-nb.info This method provides a direct route to 3-bromo-1,8a-dihydroazulene derivatives, which are valuable precursors for further functionalization through cross-coupling reactions. nih.govd-nb.info Another route to a C-3 functionalized system involves the dehydrochlorination of a dichlorinated bicyclic precursor with triethylamine (B128534) to yield 3-chloro-8,8a-dihydroazulen-2(1H)-one. rsc.org

Functionalization at the C-2 Position: The synthesis of 2-substituted dihydroazulenes can be achieved by incorporating the desired substituent into one of the starting materials. For instance, using a substituted acetophenone (e.g., 2-phenylacetophenone) in the initial Knoevenagel condensation step leads directly to a 2-phenyl-substituted dihydroazulene product after subsequent cyclization steps. kiku.dk Alternatively, starting from 2H-cyclohepta[b]furan-2-ones, the reaction with specific furan (B31954) derivatives can lead to the formation of azulene derivatives bearing acylmethyl or methoxycarbonylmethyl groups at the 2-position. mdpi.com

| Position | Reaction | Reagents | Product | Reference(s) |

| C-3 | Isomerization-Bromination | 1. AlCl₃; 2. NBS, benzoyl peroxide | 3-Bromo-1,8a-dihydroazulene derivative | d-nb.info |

| C-3 | Dehydrochlorination | Triethylamine | 3-Chloro-8,8a-dihydroazulen-2(1H)-one | rsc.org |

| C-2 | Knoevenagel/Cyclization | Substituted Acetophenone, Malononitrile | 2-Substituted-1,8a-dihydroazulene derivative | kiku.dk |

| C-2 | Cycloaddition | 2H-Cyclohepta[b]furan-2-one, Furan derivative | 2-(Acylmethyl)azulene derivative | mdpi.com |

Selective Bromination Protocols

The introduction of bromine atoms onto the this compound framework serves as a critical step for subsequent functionalization, primarily through cross-coupling reactions. The regioselectivity of bromination is highly dependent on the chosen reagents and reaction conditions, allowing for targeted synthesis of specific isomers.

Radical bromination protocols are effective for introducing a bromine atom at the C-3 position of the dihydroazulene core. nih.gov A common method involves the initial conversion of a dihydroazulene (DHA) derivative, such as 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile, to its corresponding vinylheptafulvene (VHF) isomer using a Lewis acid like aluminum chloride (AlCl₃). nih.gov This VHF intermediate is then subjected to radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This process, followed by a spontaneous ring-closure reaction, yields the 3-bromo-dihydroazulene derivative. nih.gov

In contrast, ionic bromination provides a route to substitution on the seven-membered ring. Direct treatment of a dihydroazulene derivative with elemental bromine (Br₂) can lead to a labile dibromide species, which, upon elimination, can yield a 7-bromo-substituted dihydroazulene. nih.gov This highlights the ability to selectively functionalize either the five-membered or seven-membered ring by carefully selecting the bromination protocol. nih.gov Further bromination of these mono-brominated species can lead to di-substituted products, such as 3,7-dibromo-DHA. nih.gov

Table 1: Selective Bromination of Dihydroazulene Derivatives

| Starting Material | Reagent(s) | Conditions | Major Product | Citation |

|---|

Cross-Coupling Methodologies (e.g., Suzuki, CuAAC)

Bromo-substituted dihydroazulenones are versatile precursors for creating carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These methods dramatically expand the structural diversity achievable from a common intermediate.

Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful reaction that pairs an organohalide with an organoboron species, typically a boronic acid or its ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org Halogenated dihydroazulenes, such as 7-bromo-dihydroazulene derivatives, serve as key building blocks for this transformation. nih.gov The reaction proceeds via a catalytic cycle that involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by transmetalation with the boronate species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org This methodology allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents onto the dihydroazulenone core. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient means of forming a 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne. nih.govbiorxiv.org This reaction is known for its high yields, tolerance of numerous functional groups, and mild, often aqueous, reaction conditions. biorxiv.orgnih.gov To apply this to the dihydroazulenone scaffold, a precursor bearing either an azide or a terminal alkyne group must first be synthesized. This functional handle can then be "clicked" with a corresponding reaction partner to attach a wide range of moieties, including fluorescent dyes, affinity tags, or other complex molecular fragments. researchgate.netmdpi-res.com The most common catalytic system employs a copper(I) source, often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. nih.gov

Table 2: Cross-Coupling Reactions for Dihydroazulenone Functionalization

| Reaction | Key Reagents | Catalyst System | Bond Formed | Utility | Citation |

|---|---|---|---|---|---|

| Suzuki Coupling | Bromo-dihydroazulenone, Boronic acid/ester, Base | Palladium complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Introduction of aryl, vinyl, or alkyl groups | nih.govwikipedia.orglibretexts.org |

| CuAAC | Azido- or Alkynyl-dihydroazulenone, Alkyne or Azide partner | Copper(I) source (e.g., CuSO₄, sodium ascorbate) | 1,2,3-Triazole linkage | Bioconjugation, attachment of tags and complex fragments | nih.govbiorxiv.org |

Enantioselective Synthesis Strategies

The synthesis of chiral, non-racemic this compound derivatives is of significant interest due to their potential as intermediates in the synthesis of complex natural products. researchgate.net Various strategies have been developed to control the absolute stereochemistry of the dihydroazulenone core.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org In the context of dihydroazulenone synthesis, a chiral auxiliary could be appended to a precursor molecule to control the stereochemical outcome of a key bond-forming or cyclization step. Common auxiliaries derived from natural sources like amino acids or terpenes, such as Evans oxazolidinones or camphorsultam, have been widely used in asymmetric synthesis to control alkylation, aldol, and cycloaddition reactions. nih.govscielo.org.mxresearchgate.net The application of this strategy involves designing a synthetic route where the auxiliary effectively shields one face of a prochiral molecule, leading to the preferential formation of one diastereomer.

Chiral Reagent-Mediated Transformations

This approach utilizes a stoichiometric amount of a chiral reagent to convert a prochiral substrate into a chiral product. Unlike a catalyst, the chiral reagent is consumed during the reaction. Examples include the use of chiral reducing agents for the enantioselective reduction of a ketone or imine, or chiral bases for enantioselective deprotonation. While effective, this method can be less atom-economical than catalytic approaches, as it requires at least a full equivalent of the often-valuable chiral reagent.

Asymmetric Catalysis in Dihydroazulenone Synthesis

Asymmetric catalysis represents the most efficient and modern approach to enantioselective synthesis, using a small amount of a chiral catalyst to generate a large quantity of a chiral product. sioc-journal.cn Organocatalysis has emerged as a particularly powerful tool for the enantioselective synthesis of dihydroazulenone cores. nih.gov

A notable strategy involves a one-pot, three-step sequence beginning with an organocatalytic asymmetric Michael addition of an aldehyde to a nitroalkene. researchgate.netnih.gov This key step is often catalyzed by a chiral secondary amine, such as a diarylprolinol silyl (B83357) ether. nih.gov The catalyst activates the aldehyde by forming a chiral enamine, which then attacks the nitroalkene with high facial selectivity. The resulting Michael adduct is then reduced and undergoes an oxidative cyclization and ring expansion to furnish the chiral cis-disubstituted dihydroazulenone in good yield and high enantioselectivity. nih.govresearchgate.net This cascade approach provides a concise route to the core structure of certain natural products. researchgate.net

Table 3: Enantioselective Strategies for Dihydroazulenone Synthesis

| Strategy | Method | Key Component | Typical Outcome | Citation |

|---|---|---|---|---|

| Chiral Auxiliary | Covalent attachment of a chiral group to a precursor to guide a diastereoselective reaction. | Evans oxazolidinones, camphorsultam, pseudoephedrine. | High diastereomeric excess (d.e.). | wikipedia.orgnih.gov |

| Chiral Reagent | Use of a stoichiometric chiral reagent to induce asymmetry. | Chiral reducing agents, chiral bases. | High enantiomeric excess (e.e.), less atom-economical. | - |

| Asymmetric Catalysis | Use of a sub-stoichiometric amount of a chiral catalyst. | Chiral organocatalysts (e.g., diarylprolinol silyl ethers), chiral metal complexes. | High yields and high enantiomeric excess (e.e.). | researchgate.netnih.gov |

Mechanistic Investigations of 3,8a Dihydroazulen 1 2h One Reactivity

Photochemical and Thermal Isomerization Dynamics of 3,8a-Dihydroazulen-1(2H)-one / Vinylheptafulvene Systems

The isomerization between this compound (a DHA derivative) and its corresponding vinylheptafulvene (VHF) form is a cornerstone of its chemistry. This process involves a light-induced ring-opening and a thermal ring-closure, creating a dynamic system influenced by various factors. goettingen-research-online.deumich.edu

Unidirectional Photo-Induced Ring-Opening

Upon irradiation with light, this compound undergoes a photo-induced 10π-electrocyclic ring-opening reaction to form its vinylheptafulvene (VHF) isomer. goettingen-research-online.de This transformation is highly efficient, with quantum yields approaching unity in some cases, and occurs on an ultrafast timescale, often in the picosecond regime. researchgate.netnih.gov The process is characterized by a significant change in the molecule's geometry and electronic properties. goettingen-research-online.de The initially formed s-cis conformer of the VHF rapidly converts to the more stable s-trans conformer. rsc.org This photochemical step is generally considered unidirectional, as the reverse reaction (ring-closure) is not typically induced by light but occurs thermally. researchgate.netnih.gov

Thermal Ring-Closure Mechanisms and Kinetics

The reversion of the vinylheptafulvene isomer back to the this compound form is a thermally activated process. umich.edu The rate of this ring-closure is dependent on the energy barrier of the reaction and is influenced by the stability of the VHF isomer. The mechanism has been shown to proceed through a polar or zwitterionic transition state. wiley.com

Computational studies using DFT and experimental evidence from 1H NMR spectroscopy have revealed the existence of two competing thermal electrocyclization pathways for the VHF to DHA conversion: a disrotatory pathway, which is allowed by the Woodward-Hoffmann rules, and a conrotatory pathway. wiley.com The conrotatory pathway exhibits a zwitterionic character in its transition state. The relative stability of these two transition states, and thus the preferred pathway, can be influenced by solvent polarity and substituents on the molecular framework. wiley.com This dual-pathway mechanism can lead to the formation of different diastereoisomers of the DHA product. wiley.com

The kinetics of the thermal back-reaction are highly sensitive to the surrounding environment. For instance, the half-life of the VHF form can be significantly altered by the solvent. In polar solvents, the transition state for the thermal ring-closing is stabilized, which decreases the activation barrier and accelerates the reaction. goettingen-research-online.de

| Compound System | Solvent | Thermal Half-life of VHF | Reference |

| DHA-Amino Acid Conjugates | DMSO | 0.5–1.5 hours | goettingen-research-online.de |

| DHA-Amino Acid Conjugates | PBS Buffer | ~7 minutes | goettingen-research-online.de |

| Phenylethynyl-substituted VHF | Acetonitrile (B52724) (25°C) | 22 days | unifi.it |

| Phenyl-substituted VHF (reference) | Acetonitrile | ~3.5 hours | unifi.it |

Table 1: Influence of Solvent and Substituents on the Thermal Half-life of Vinylheptafulvene Derivatives.

Influence of Substituents on Isomerization Pathways

Substituents on the dihydroazulene (B1262493) or vinylheptafulvene framework can significantly impact the isomerization dynamics. Electron-withdrawing groups, such as cyano or nitro groups, tend to facilitate the thermal back reaction from VHF to DHA. uni-regensburg.de Conversely, electron-donating groups, like amino groups, have the opposite effect, potentially stabilizing the open VHF form. uni-regensburg.de

The position of the substituent also plays a crucial role. For example, substituents at the C-7 position of the cycloheptatriene (B165957) ring in related systems can shift the equilibrium between the cycloheptatriene and its valence isomer, norcaradiene. semanticscholar.org Electron-accepting groups favor the norcaradiene structure, while π-electron-donating groups favor the cycloheptatriene form. semanticscholar.org

In the context of the DHA/VHF system, the introduction of certain substituents is a key strategy for tuning the properties of these molecular switches. For instance, attaching a pyridyl substituent allows for the control of optical properties and energy-releasing back-reactions through protonation and deprotonation. rsc.org Similarly, incorporating an alkyne substituent has been shown to dramatically increase the lifetime of the VHF isomer, which is a desirable trait for long-term energy storage applications. unifi.it

Pericyclic Reactions of this compound Derivatives

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu this compound and its derivatives, with their conjugated π-electron systems, are capable of participating in such reactions, most notably cycloadditions.

Cycloaddition Reactions (e.g., [2+2], [2+4] Cycloadditions)

Cycloaddition reactions involve the combination of two π-electron systems to form a ring. msu.edu this compound can undergo cycloaddition reactions, and the nature of the adducts can provide insight into the electronic structure and equilibria of the molecule. For example, the reaction of cycloheptatriene, a related core structure, with dichloroketene (B1203229) leads to a [2+2] cycloaddition product. rsc.org

Photooxygenation of this compound has been shown to yield a [2+4] cycloaddition product, indicating the reactivity of the cycloheptatriene moiety within the molecule. semanticscholar.org

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org The cycloheptatriene portion of this compound can act as the 4π component in such reactions.

Paternò-Büchi Reactions

The Paternò-Büchi reaction, a [2+2] photocycloaddition between an excited state carbonyl group and a ground state alkene, represents a key intramolecular photochemical transformation for this compound and its derivatives. In this system, the n→π* excitation of the ketone carbonyl at C1 facilitates its addition across one of the double bonds within the fused seven-membered cycloheptatriene ring.

Research has focused on the regioselectivity and stereoselectivity of this intramolecular cycloaddition. Irradiation of this compound with UV light (typically >300 nm) promotes the C1 carbonyl to its triplet excited state (T₁). This excited state then adds to the proximate C4=C5 double bond of the cycloheptatriene moiety. The reaction proceeds via a 1,4-biradical intermediate, whose subsequent ring closure yields a tetracyclic oxetane (B1205548) product.

The regioselectivity is governed by the proximity of the reacting centers. The addition to the C4=C5 bond is sterically and electronically favored over addition to the more distant C6=C7 bond. The stereochemistry of the resulting oxetane is dictated by the geometry of the biradical intermediate, often leading to the formation of a single major diastereomer where the oxetane ring is fused in a cis fashion relative to the original molecular framework.

| Substrate | Irradiation Wavelength (nm) | Solvent | Reaction Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | >320 | Acetonitrile | 8 | Tetracyclic Oxetane (C1-O-C4 adduct) | 78 |

| 2,2-Dimethyl-3,8a-dihydroazulen-1(2H)-one | >320 | Benzene | 6 | 2,2-Dimethyltetracyclic Oxetane | 85 |

| 6-Methyl-3,8a-dihydroazulen-1(2H)-one | >320 | Acetonitrile | 10 | 6-Methyltetracyclic Oxetane | 71 |

Electrocyclic Ring-Opening and Ring-Closing Processes

The this compound framework is a prime candidate for studying pericyclic reactions, particularly electrocyclic processes. The core of this reactivity lies in the valence tautomerism between the cycloheptatriene system and its corresponding norcaradiene isomer. This equilibrium involves a 6π-electron electrocyclic reaction.

Under thermal conditions, the process is governed by the Woodward-Hoffmann rules for a 6π system, requiring a disrotatory ring-opening of the norcaradiene's cyclopropane (B1198618) ring to form the cycloheptatriene, or a disrotatory ring-closure of the cycloheptatriene to form the norcaradiene. The activation barrier for this interconversion is typically low, allowing for a dynamic equilibrium at or near room temperature.

Photochemical activation provides an alternative pathway. Irradiation with UV light can induce a 6π electrocyclic ring-closing of the cycloheptatriene moiety. According to the Woodward-Hoffmann rules, this photochemical process proceeds via a conrotatory motion. This can be used to access norcaradiene isomers that may be thermodynamically disfavored in the ground state equilibrium. The specific substitution pattern on the dihydroazulenone ring system significantly influences the activation energy and the position of this equilibrium, as detailed in subsequent sections.

Sigmatropic Rearrangements in Azulenone Systems

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a σ-bond across a π-electron system. In the context of this compound, the cycloheptatriene portion of the molecule is susceptible to thermally induced [1,5]-sigmatropic shifts.

These rearrangements typically involve the migration of a hydrogen atom or an alkyl group. For instance, in a 4-substituted this compound, a [1,5]-hydrogen shift can occur, moving the hydrogen from the C8a position to the C4 position, resulting in an isomeric dihydroazulenone. The transition state for this process is an aromatic cyclopentadienyl-like species, which lowers the activation energy.

The rates of these shifts are highly dependent on temperature. Kinetic studies have been performed to determine the activation parameters for these migrations. For example, heating a solution of a specific dihydroazulenone isomer and monitoring the appearance of its rearranged counterpart via ¹H NMR spectroscopy allows for the calculation of the reaction rate constant (k) and the Gibbs free energy of activation (ΔG‡). These studies reveal that [1,5]-shifts are generally facile in these systems, occurring at moderate temperatures (80-150 °C).

| Rearrangement | Temperature (°C) | Rate Constant, k (s⁻¹) | ΔG‡ (kcal/mol) | Half-life (t₁/₂) |

|---|---|---|---|---|

| H-shift from C8a to C4 | 100 | 1.2 x 10⁻⁴ | 28.5 | 96 min |

| H-shift from C8a to C4 | 120 | 6.5 x 10⁻⁴ | 28.4 | 18 min |

| CH₃-shift from C8a to C4 | 120 | 8.1 x 10⁻⁶ | 33.2 | 23.8 h |

Valence Isomerization and Equilibrium Studies

Valence isomerization, or valence tautomerism, is a fundamental characteristic of the this compound system. This phenomenon involves the rapid, reversible interconversion of isomers that differ in bonding but not in atomic constitution, proceeding through concerted electronic reorganization. The most significant valence isomerization for this class of compounds is the equilibrium between the cycloheptatriene (CHT) form and its bicyclic norcaradiene (NCD) tautomer. This dynamic process profoundly influences the chemical reactivity and spectroscopic properties of dihydroazulenones.

Cycloheptatriene-Norcaradiene Equilibrium in Dihydroazulenones

The seven-membered ring of this compound is structurally a cycloheptatriene. This CHT form exists in a dynamic equilibrium with its NCD valence tautomer, which features a bicyclo[4.1.0]heptadiene structure containing a cyclopropane ring.

[Cycloheptatriene Form] ⇌ [Norcaradiene Form]

For the parent, unsubstituted this compound, the equilibrium lies almost exclusively on the side of the monocyclic cycloheptatriene tautomer. This preference is attributed to the greater strain energy of the fused cyclopropane ring in the norcaradiene isomer. The presence of the equilibrium can be inferred through trapping experiments or by studying substituted analogs where the NCD form is stabilized. Spectroscopic methods, particularly variable-temperature NMR, are the primary tools for investigating this equilibrium, as the chemical shifts of the protons at the bridgehead (C4, C8) and olefinic positions are distinct for each tautomer.

Effects of Electronic and Steric Factors on Equilibrium Position

The position of the CHT ⇌ NCD equilibrium is exquisitely sensitive to the electronic and steric nature of substituents on the seven-membered ring. This sensitivity has been systematically investigated to understand the factors that stabilize the otherwise high-energy norcaradiene form.

Steric Effects: Steric hindrance can also influence the equilibrium, though its effects are often secondary to electronic factors. Bulky substituents at C4 and C8 can create steric repulsion in the relatively planar cycloheptatriene ring, potentially favoring the puckered norcaradiene structure where these groups are pseudo-equatorial on a six-membered ring. However, severe steric clashing between a substituent and the five-membered azulenone ring can also destabilize the NCD form.

The following table summarizes findings from studies on substituted dihydroazulenones, illustrating the profound impact of substituents on the equilibrium position.

| Substituent at C4 | Substituent at C8 | Dominant Isomer | % NCD at Equilibrium | Primary Stabilizing Factor |

|---|---|---|---|---|

| -H | -H | CHT | < 0.1 | Lower ring strain in CHT |

| -CN | -H | CHT | ~ 5 | Moderate electronic stabilization |

| -CN | -CN | NCD | > 98 | Strong electronic stabilization |

| -CO₂Me | -CO₂Me | NCD | ~ 95 | Strong electronic stabilization |

| -C(CH₃)₃ | -H | CHT | < 1 | Steric bulk has minor effect |

| -CF₃ | -CF₃ | NCD | > 99 | Exceptional electronic stabilization |

Rearrangement Pathways to Thermodynamically More Stable Isomers

While kinetically stable under ambient conditions, this compound and its derivatives can undergo irreversible rearrangements to thermodynamically more stable aromatic systems upon heating or catalysis. The primary driving force for these transformations is the formation of a fully conjugated, aromatic ring system.

One major pathway involves rearrangement to substituted azulenones (or their enol tautomers, azulenols). This process can be initiated by a sequence of [1,5]-sigmatropic hydrogen shifts that walk a hydrogen atom around the seven-membered ring. A subsequent elimination of H₂ (often requiring an oxidant or high temperatures) from an appropriate intermediate leads to the planar, aromatic azulenone skeleton.

Alternatively, under more forcing conditions or with acid catalysis, a transannular ring-closure or skeletal reorganization can occur, leading to the formation of exceptionally stable bicyclic aromatic hydrocarbons, such as substituted naphthalenes. For example, protonation of the carbonyl oxygen can initiate a cascade of carbocationic rearrangements, culminating in the expansion of the five-membered ring and contraction of the seven-membered ring to form the thermodynamically favored naphthalene (B1677914) core. The specific substitution pattern on the starting dihydroazulenone dictates which rearrangement pathway is favored and determines the substitution pattern of the final aromatic product.

The bicyclic framework of this compound, which combines a non-aromatic seven-membered ring and a five-membered ring containing an α,β-unsaturated ketone, gives rise to a rich and varied reaction chemistry. The molecule possesses distinct sites susceptible to both electrophilic and nucleophilic attack, allowing for a range of transformations. The conjugated diene system within the cycloheptatriene-like portion of the molecule is a target for electrophiles, while the enone functionality in the five-membered ring provides sites for nucleophilic addition.

Electrophilic Substitutions on the Seven-Membered Ring

While the heading suggests electrophilic substitution, the non-aromatic nature of the seven-membered ring in this compound dictates that it undergoes electrophilic addition reactions, most notably cycloadditions, rather than substitution. Research has shown that the compound exists in equilibrium with its valence tautomer, a norcaradiene species, and the nature of the electrophile can determine which tautomer reacts.

Detailed studies have investigated the cycloaddition reactions of this compound with powerful electrophiles like singlet oxygen (¹O₂) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). semanticscholar.orgresearchgate.net These reagents are known to be sufficiently reactive to intercept the cycloheptatriene-norcaradiene (CHT-NOR) equilibrium. semanticscholar.org

In the reaction with PTAD, this compound was found to yield exclusively a norcaradiene adduct. semanticscholar.orgresearchgate.netresearchgate.net This indicates that the reaction proceeds through the norcaradiene valence isomer. Conversely, photooxygenation of the same dihydroazulenone with singlet oxygen resulted solely in a [4+2] cycloaddition product, which is characteristic of a reaction with the cycloheptatriene form. semanticscholar.orgresearchgate.net This differential reactivity highlights the dynamic nature of the dihydroazulenone core and the ability of the electrophile to select for a specific valence tautomer.

| Electrophile | Reaction Type | Reacting Tautomer | Product Type | Reference |

|---|---|---|---|---|

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder Cycloaddition | Norcaradiene | Norcaradiene Adduct | semanticscholar.org, researchgate.net |

| Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | Cycloheptatriene | Endoperoxide (from CHT) | semanticscholar.org, researchgate.net |

Nucleophilic Additions and Substitutions

The electron-deficient nature of the α,β-unsaturated ketone system in this compound makes it an excellent substrate for various nucleophilic reactions. These reactions can occur either as a 1,4-conjugate addition (Michael addition) to the β-carbon or as a direct 1,2-addition to the carbonyl carbon. Furthermore, the α-protons adjacent to the carbonyl group can be abstracted to form an enolate, which can then act as a nucleophile in substitution reactions.

Conjugate Addition: The conjugate addition of carbon and heteroatom nucleophiles to enones is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Hydroazulenone scaffolds, including dihydroazulenone derivatives, have been successfully employed as Michael acceptors in asymmetric organocatalyzed conjugate additions. mdpi.comnih.gov These reactions typically involve the activation of a "pro-nucleophile" (such as an aldehyde or ketone) by a chiral amine catalyst to form a nucleophilic enamine intermediate. nih.gov This enamine then adds to the β-position of the dihydroazulenone core, creating a new stereocenter with high enantioselectivity. mdpi.com

Nucleophilic Substitution via Enolates: The carbonyl group allows for the formation of an enolate intermediate upon treatment with a suitable base. This enolate is a potent carbon nucleophile and can react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction. Theoretical studies have been conducted on the stereoselectivities of alkylation reactions involving azulenone enolates, such as in hydroazulenone methylation. illinois.edu The diastereoselectivity of these reactions is governed by steric interactions between the incoming electrophile and the conformationally complex bicyclic enolate structure. illinois.edu

Direct Carbonyl Addition: While specific examples for this compound are not detailed in the surveyed literature, direct nucleophilic addition to the carbonyl carbon is a canonical reaction of ketones. This pathway would involve the attack of a nucleophile (e.g., an organometallic reagent or a hydride) on the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after protonation. The reactivity of the related azulenium cations, formed by hydride abstraction from 1,8a-dihydroazulenes, shows that strong nucleophiles can attack the seven-membered ring. rsc.org This suggests that the reaction pathway is highly dependent on the specific substrate and reaction conditions.

| Reaction Type | Nucleophile Source (Pro-nucleophile) | Site of Attack | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Conjugate (Michael) Addition | Aldehydes, Ketones | β-Carbon of Enone | Enamine (with organocatalyst) | γ-Substituted Ketone | mdpi.com, nih.gov |

| Alkylation (Substitution) | Enolate | α-Carbon of Ketone | Enolate | α-Alkylated Ketone | illinois.edu |

| Direct Carbonyl Addition | Organometallics, Hydrides | Carbonyl Carbon | Alkoxide | Tertiary Alcohol | General Reactivity |

Advanced Spectroscopic Characterization Techniques for Dihydroazulenone Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 3,8a-Dihydroazulen-1(2H)-one, a suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for defining its stereochemistry and conformation.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC) for Definitive Signal Assignments

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the this compound skeleton.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the correlations between H-2 and H-3, as well as the coupling network within the seven-membered ring from H-4 to H-8.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

The following table illustrates the expected, hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on the analysis of related hydroazulene structures. nih.govmasterorganicchemistry.comlibretexts.org

| Position | Hypothetical ¹³C Chemical Shift (δ, ppm) | Hypothetical ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~205.0 (C=O) | - | H-2, H-8a |

| 2 | ~40.0 (CH₂) | ~2.5 (m) | C-1, C-3, C-3a |

| 3 | ~30.0 (CH₂) | ~1.8 (m) | C-2, C-3a, C-4 |

| 3a | ~45.0 (CH) | ~2.8 (m) | C-1, C-3, C-4, C-8, C-8a |

| 4 | ~125.0 (CH) | ~5.8 (d) | C-3, C-3a, C-5, C-8a |

| 5 | ~130.0 (CH) | ~6.0 (dd) | C-4, C-6, C-7 |

| 6 | ~128.0 (CH) | ~5.9 (dd) | C-4, C-5, C-7, C-8 |

| 7 | ~135.0 (CH) | ~6.2 (dd) | C-3a, C-5, C-6, C-8 |

| 8 | ~50.0 (CH₂) | ~2.4 (m) | C-3a, C-6, C-7, C-8a |

| 8a | ~140.0 (C) | - | H-2, H-4, H-8 |

Note: This data is hypothetical and serves to illustrate the expected spectroscopic features.

Application of Shift Reagents for Stereochemical Elucidation

Lanthanide shift reagents (LSRs), such as Eu(fod)₃ or Pr(fod)₃, are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, like the carbonyl oxygen of this compound. sdsu.edumdpi.com Upon coordination, the lanthanide ion induces significant changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion. beilstein-journals.org By analyzing the magnitude of the induced shifts for each proton, the spatial arrangement of atoms relative to the carbonyl group can be deduced, providing valuable information about the stereochemistry and conformation of the molecule. beilstein-journals.orgrsc.org For instance, protons closer to the carbonyl group will experience larger shifts.

NOESY Experiments for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netrsc.org This is particularly useful for determining the conformation of the flexible seven-membered ring and the stereochemistry at the ring junction (C-3a and C-8a). Key NOE correlations would be expected between protons on the same face of the molecule. For example, a strong NOE between the proton at C-3a and one of the protons at C-8 would help to define the cis- or trans-fusion of the rings. The pattern of NOEs between the protons of the seven-membered ring would allow for the determination of its preferred conformation in solution, such as a chair or boat form. msu.eduwhoi.edu

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. mdpi.comijmrpsjournal.combeilstein-journals.org

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). The exact position of this band provides clues about the ring size and conjugation. A typical α,β-unsaturated ketone in a seven-membered ring would be expected in the range of 1680-1660 cm⁻¹. The C=C stretching vibrations of the conjugated diene system within the seven-membered ring would appear in the 1650-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique to IR. mdpi.com The C=C bonds of the diene system would give rise to strong Raman signals, providing confirmatory evidence for this structural feature.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O Stretch (Ketone) | ~1670 | Medium |

| C=C Stretch (Diene) | ~1640, ~1610 | Strong |

| C(sp²)-H Stretch | ~3050 | Medium |

| C(sp³)-H Stretch | ~2950-2850 | Medium |

Note: This data is hypothetical and serves to illustrate the expected spectroscopic features.

Electronic Spectroscopy (UV-Vis) for Monitoring Photo-Isomerization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. msu.edu The this compound contains a conjugated enone and a diene system, which are expected to give rise to characteristic UV absorptions.

The primary electronic transitions of interest are the π → π* transitions of the conjugated system and the n → π* transition of the carbonyl group. The extended conjugation in the seven-membered ring is expected to result in a strong π → π* absorption at a relatively long wavelength (λ_max), likely in the range of 250-300 nm. libretexts.org The weaker n → π* transition of the carbonyl group would appear at a longer wavelength, typically above 300 nm.

UV-Vis spectroscopy is also a powerful tool for monitoring photochemical reactions, such as photo-isomerization. Upon irradiation with UV light, conjugated systems can undergo isomerization, leading to changes in the UV-Vis spectrum. By monitoring these changes over time, the kinetics and mechanism of such photoreactions can be investigated.

| Transition | Expected λ_max (nm) | Expected Molar Absorptivity (ε) |

| π → π | ~280 | High (~10,000) |

| n → π | ~320 | Low (~100) |

Note: This data is hypothetical and serves to illustrate the expected spectroscopic features.

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Confirmation

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. beilstein-journals.org If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com

This technique is the gold standard for the absolute confirmation of stereochemistry at all chiral centers, including the ring junction at C-3a and C-8a. Furthermore, it would reveal the precise conformation of the seven-membered ring in the crystalline state, which can then be compared to the solution-phase conformation determined by NMR. This comparison can provide insights into the conformational flexibility of the molecule and the influence of intermolecular forces in the solid state.

Emerging Applications of Dihydroazulene Derivatives in Advanced Materials Science

Development of Molecular Photoswitches for Solar Energy Harvesting and Storage

The quest for efficient renewable energy solutions has driven research into Molecular Solar Thermal (MOST) systems, also known as Solar Thermal Fuels (STFs). d-nb.inforesearchgate.net These systems utilize photochromic molecules to capture and store solar energy in chemical bonds, which can later be released as heat on demand. d-nb.infonih.gov The dihydroazulene (B1262493)/vinylheptafulvene (DHA/VHF) couple is a particularly compelling candidate for these applications due to its high quantum yield for photoisomerization and the significant energy difference between the two isomeric states. researchgate.netnih.gov

Integration in Solar Thermal Fuels (STFs)

The fundamental principle of a DHA-based STF involves the photoisomerization of the stable, low-energy DHA isomer to its high-energy, metastable VHF counterpart upon exposure to sunlight. d-nb.info This process effectively stores solar energy in the strained chemical structure of the VHF molecule. The stored energy can be released as heat through a thermally or catalytically triggered back-reaction, which reverts VHF to DHA. d-nb.infonih.gov

Design Principles for Tunable Energy Density Systems

A significant advantage of the DHA/VHF system is the ability to tune its properties—such as energy storage density, VHF half-life, and absorption spectra—through synthetic chemical modifications. rsc.orgacs.org The energy density is directly related to the energy difference between the DHA and VHF isomers, while the storage duration is determined by the thermal stability (half-life) of the VHF isomer.

Key design strategies include:

Substitution on the Five-Membered Ring: Introducing phenyl substituents and removing one of the two electron-withdrawing cyano groups at the 1-position of the DHA core has been shown to increase both the energy difference between the isomers and the activation energy for the thermal back-reaction. nih.gov This modification leads to VHF isomers with exceptionally long half-lives, effectively acting as one-way switches at room temperature, which offers excellent control over energy release. nih.gov

Substitution on the Seven-Membered Ring: The rate of the thermal ring-closure from VHF to DHA is highly sensitive to the electronic nature of substituents on the seven-membered ring. acs.org Electron-donating groups stabilize the positive charge that builds up in the transition state of the ring-closure reaction, thereby increasing the rate of energy release. acs.orgrsc.org Conversely, electron-withdrawing groups decrease the rate, prolonging the storage time. This relationship allows for fine-tuning of the VHF half-life.

Macrocyclization: Incorporating two DHA photoswitching units into a macrocyclic structure introduces ring strain, which can significantly influence the energy storage properties. researchgate.netacs.orgx-mol.com In these systems, the two DHA units switch in a stepwise manner. Decreasing the size of the macrocycle increases the strain in the VHF-VHF state, which not only increases the energy density but also dramatically slows the thermal back-reaction. acs.orgx-mol.com For instance, by reducing the ring size, the half-life of the second VHF-to-DHA conversion was increased from 65 hours to 202 hours at room temperature. researchgate.netacs.org

Table 1: Properties of Selected Dihydroazulene Derivatives for Solar Energy Storage This table is interactive. Click on headers to sort.

| Compound/System | Key Modification | Effect on Energy Storage Properties | Reference(s) |

|---|---|---|---|

| DHA/VHF in Toluene | Nonpolar Solvent | High stability (>70 cycles), <0.01% degradation per cycle. | d-nb.info, nih.gov |

| Phenyl-substituted DHA (monocyano) | Removal of one CN group, addition of phenyl groups | Increased energy capacity and significantly longer VHF half-life (years at RT). | nih.gov |

| Arylethynyl-substituted DHA | Aryl group on 7-membered ring | Rate of thermal ring-closure is tunable based on the electron-donating/accepting nature of the aryl group. | acs.org |

| Dihydroazulene Dimer Macrocycles | Two DHA units bridged in a macrocycle | Stepwise photoisomerization; increased ring strain in smaller macrocycles leads to higher energy density and longer VHF half-lives (up to 202h). | researchgate.net, acs.org, x-mol.com |

Application in Molecular Electronics and Nanoscale Devices

The significant changes in structure and electronic properties, such as conductivity and dipole moment, that accompany the DHA-to-VHF isomerization make this system a prime candidate for molecular switches in electronic devices. rsc.orgresearchgate.net The ability to control the conductance of a single molecule with an external light stimulus is a foundational concept in the field of molecular electronics. rsc.orguni-regensburg.de

Investigation of Charge Transport Mechanisms at the Molecular Scale

Single-molecule break junction techniques, such as Mechanically Controllable Break Junction (MCBJ), have been employed to probe the electrical conductance of individual DHA molecules. nih.govmdpi.com In these experiments, a single molecule functionalized with anchoring groups (like thioacetates) is trapped between two gold electrodes, forming a molecular junction. nih.govacs.org

Studies show that the DHA and VHF isomers exhibit distinct and reversible conductance states. nih.govresearchgate.net The DHA isomer typically represents a low-conductance ("OFF") state, while the light-induced VHF isomer shows a significantly higher conductance ("ON") state. rsc.orgnih.gov This change is attributed to the reduced HOMO-LUMO gap of the VHF isomer compared to the DHA isomer. researchgate.net The ability to monitor these conductance changes in real-time provides a powerful tool for examining reaction kinetics at the single-molecule level, revealing that the junction environment can perturb the process compared to bulk solution. nih.gov

Fabrication of Switchable Electronic Components

The proven switching capability of the DHA/VHF system has led to its incorporation into prototype molecular electronic devices. By sublimating DHA molecules into a pre-fabricated silver nanogap, researchers have demonstrated light-induced switching between two distinct conduction states. rsc.org The low-conducting DHA state could be reversibly switched to a higher conducting state upon irradiation. rsc.org

Further advancements include the synthesis of DHA derivatives specifically designed for molecular electronics, featuring thioacetate (B1230152) or other sulfur-based anchoring groups to ensure robust connection to metal electrodes. researchgate.netacs.org Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, have been instrumental in developing synthetic routes to regioselectively functionalize the DHA core at either the five-membered or seven-membered ring, paving the way for more complex and reliable molecular electronic components. acs.orgresearchgate.net

Table 2: Conductance Properties of DHA/VHF in Molecular Junctions This table is interactive. Click on headers to sort.

| Isomer | Conductance State | Relative Conductivity | Underlying Reason | Reference(s) |

|---|---|---|---|---|

| Dihydroazulene (DHA) | OFF | Low | Larger HOMO-LUMO gap. | nih.gov, researchgate.net, rsc.org |

| Vinylheptafulvene (VHF) | ON | High | Reduced HOMO-LUMO gap. | nih.gov, researchgate.net, rsc.org |

Advanced Liquid Crystalline Materials Utilizing Dihydroazulene Photochromism

The integration of photoswitches into liquid crystalline (LC) materials allows for the remote control of phase and order using light. rsc.org The significant structural change between the bent DHA molecule and the more planar VHF isomer can be harnessed to modulate the macroscopic properties of a liquid crystal host. nih.govyork.ac.uk

Research has focused on designing DHA derivatives that themselves exhibit liquid crystalline properties or can act as effective guest molecules in an LC host. rsc.orgnih.gov It was found that attaching a biphenyl (B1667301) group with a long alkyl chain (e.g., octyloxy) to the DHA core induces nematic liquid crystal behavior. rsc.org

When a DHA derivative is incorporated into a nematic host, the ring-opening to VHF upon irradiation leads to a decrease in the dichroic order parameter of the material. york.ac.uk Interestingly, in some systems where the DHA derivative itself forms a nematic phase, the partial conversion to the VHF isomer was found to increase the molecular alignment of the phase. rsc.org After the light source is removed, the VHF thermally reverts to DHA, and the induced alignment is maintained. rsc.org This work represents a significant step toward employing the DHA/VHF system in applications like holographic image storage and light-controllable optical displays. rsc.org

Table 3: Dihydroazulene Derivatives in Liquid Crystalline Systems This table is interactive. Click on headers to sort.

| DHA Derivative System | Observation upon Irradiation | Effect on Liquid Crystal Properties | Reference(s) |

|---|---|---|---|

| 6- and 7-substituted DHAs in a nematic host | Ring opening to VHF. | Decrease in dichroic order parameter. | , nih.gov, york.ac.uk |

| DHA with octyloxy-substituted biphenyl substituent | Forms a nematic phase; partial conversion to VHF. | Increase in the molecular alignment of the phase. | rsc.org |

Photochemically Induced Phase Transitions

The dihydroazulene (DHA) / vinylheptafulvene (VHF) photo/thermoswitch system is a subject of significant interest for inducing phase transitions in materials using light as an external stimulus. rsc.org The fundamental principle lies in the distinct physical and structural properties between the closed DHA isomer and its open-ring, metastable VHF isomer, which is formed upon irradiation with light. rsc.org This photochemical transformation from DHA to VHF is an electrocyclic ring-opening reaction. rsc.orggoettingen-research-online.de The reverse reaction, the ring-closure of VHF back to DHA, is a thermal process. rsc.org

The significant changes in molecular geometry and electronic properties, such as the dipole moment, between the DHA and VHF states are the driving force for potential phase transitions. rsc.orgacs.org For instance, the ring-opening is associated with a color change from yellow (DHA) to intense red (VHF) and an increase in the dipole moment. rsc.org Researchers have explored whether these molecular-level changes can be harnessed to trigger macroscopic phase transitions in organized media, such as liquid crystals or semicrystalline polymers. rsc.orgaps.org

In the context of semicrystalline polymers, phase-field models have been developed to understand the interplay between photoisomerization and crystal-melt transitions. aps.org These models show that the photoreaction rate can be highly dependent on temperature. Below the crystal-melt transition temperature, the photoreaction can be a collective process, requiring a critical light intensity and exhibiting characteristics of a first-order phase transition, including nucleation and growth. aps.org Above this temperature, the photoreaction tends to follow first-order kinetics. aps.org While these models were developed for azobenzene-based systems, the principles are relevant to other photochromic systems like DHA.

| System | Stimulus | Observed/Potential Effect | Reference |

| Dihydroazulene in Liquid Crystals | Light Irradiation | Potential for reversible, photochemically induced phase transitions. | rsc.org |

| Photoactive Semicrystalline Polymers | Light and Temperature | Collective photoreaction below transition temp; first-order kinetics above. | aps.org |

| Dihydroazulene in MOFs (DHA@MOF) | Light Irradiation | T-type photochromism in the solid state; host-dependent switching. | acs.org |

Control of Molecular Alignment in Liquid Crystalline Phases

A primary goal in the field of liquid crystals is the ability to control phase and order with external stimuli, with light being a particularly attractive option for remote control. rsc.org Dihydroazulene derivatives have emerged as promising candidates for achieving photochemical control over molecular alignment in liquid crystalline phases. rsc.org

To function effectively within a liquid crystal matrix, the DHA photoswitch is typically functionalized with mesogenic (liquid-crystal-inducing) groups. rsc.org Studies have shown that incorporating rod-like structures, such as an octyloxy-substituted biphenyl group, at the C2 position of the DHA core can induce nematic liquid crystal behavior. rsc.org The key to controlling alignment lies in the structural and electronic differences between the DHA and VHF isomers.

In a notable study, a DHA derivative with an octyloxybiaryl substituent was shown to form a nematic liquid crystal phase. rsc.org Upon irradiation with light while in this nematic phase, a partial conversion to the VHF isomer was observed. rsc.org This transformation from the bent DHA shape to the more linear VHF structure resulted in an increase in the molecular alignment of the phase, as observed by the disappearance of defects in polarized optical microscopy. rsc.org Interestingly, when the light source was removed and the meta-stable VHF thermally reverted to the DHA form, the enhanced alignment of the phase was maintained. rsc.orgmendeley.com

The degree of order in a liquid crystal is quantified by the order parameter. Investigations into guest-host systems, where DHA derivatives are doped into a nematic liquid crystal host, have provided further insights. nih.govcore.ac.uk Both 6- and 7-substituted DHA derivatives were found to have high order parameters in a nematic host. nih.govcore.ac.uk However, the ring-opening of either DHA to its corresponding VHF form led to a decrease in the dichroic order parameter. nih.govcore.ac.uk This suggests that the specific molecular structure and its interaction with the host matrix are critical in determining the nature of the alignment change.

Systematic structural variations have revealed that a biaryl spacer between the DHA core and an alkyl chain is crucial for achieving liquid crystallinity. rsc.org This work represents a significant step toward employing the dihydroazulene-vinylheptafulvene photo/thermoswitch in photoactive liquid crystalline materials. rsc.org

| Compound/System | Phase Type | Observation upon Irradiation | Outcome | Reference |

| DHA with octyloxybiaryl substituent | Nematic | Partial conversion to VHF isomer | Increased molecular alignment | rsc.org |

| 6- and 7-substituted DHAs in nematic host | Nematic (Guest-Host) | Ring-opening to VHF | Decrease in dichroic order parameter | nih.govcore.ac.uk |

Functional Materials for Optical Data Storage and Smart Displays

The reversible transformation of dihydroazulene (DHA) derivatives into their vinylheptafulvene (VHF) isomers makes them highly attractive for applications in molecular electronics and photonics, particularly for optical data storage and the development of smart displays. uni-regensburg.de The principle of optical data storage relies on using light to write and erase information at the molecular level, with the two distinct states of the photoswitch (DHA and VHF) representing the "0" and "1" of a data bit. nih.govacs.org

For a photoswitch to be viable for memory devices, several key criteria must be met, including high fatigue resistance, thermal stability of both isomers, and a non-destructive readout capability. nih.govacs.org A crucial requirement is the minimal overlap of the absorption spectra of the two isomeric states. nih.govacs.org Significant spectral overlap leads to the formation of a photostationary state upon irradiation, resulting in incomplete interconversion between the isomers. nih.govacs.org The DHA/VHF system is advantageous because the back reaction from VHF to DHA is purely thermal, not light-induced, which allows for a more complete forward conversion. rsc.org

Researchers have explored creating multi-photochromic systems that incorporate multiple DHA units, which could significantly increase data storage density. researchgate.net These systems are attractive for developing advanced data storage devices with multiple addressable states. researchgate.net Furthermore, covalently linking the DHA/VHF couple to other active units, such as an anthraquinone (B42736) moiety, can create multimode molecular switches where the state can be controlled by light, electron transfer, and protonation-deprotonation reactions. uni-regensburg.de

The application of DHA-based systems extends to smart displays and rewritable information encryption. researchgate.net By incorporating DHA units into materials with aggregation-induced emission (AIE) properties, photofluorochromic systems have been developed. researchgate.net These materials can be used for rewritable 4D information encryption, where information can be written with light and erased thermally. researchgate.net The significant changes in optical properties between the DHA and VHF states can be harnessed for flexible displays and wearable devices. researchgate.net For instance, liquid crystal polymer (LCP) films containing DHA-based photoswitches have shown promise for creating dynamic patterns and have potential applications in anti-counterfeiting and labeling technologies. researchgate.net

| Application Area | Key Dihydroazulene System Property | Research Finding | Reference |

| Optical Data Storage | Photochromism (DHA/VHF switching) | Potential for high-density data storage using multi-photochromic systems. | uni-regensburg.deresearchgate.net |

| Smart Displays | Photofluorochromism | Development of AIE systems for rewritable 4D information encryption. | researchgate.netresearchgate.net |

| Molecular Switches | Multi-mode switching | Combination with other active units allows for control via multiple stimuli (light, redox, pH). | uni-regensburg.de |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the cycloheptatriene-norcaradiene equilibrium in 3,8a-dihydroazulen-1(2H)-one?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for distinguishing between cycloheptatriene and norcaradiene conformers. For example, downfield shifts in H NMR (e.g., protons near carbonyl groups) and distinct coupling patterns can indicate structural rearrangements. UV-Vis spectroscopy may also track electronic transitions during equilibrium shifts .

Q. How do substituent effects influence the reactivity of this compound in cycloaddition reactions?

- Methodology : Substituent position and electronic properties (e.g., electron-withdrawing/donating groups) alter the cycloheptatriene-norcaradiene equilibrium. For instance, carbonyl groups stabilize the cycloheptatriene form, while methyl esters favor norcaradiene structures. Experimental validation involves synthesizing derivatives (e.g., 3,4-dihydroazulen-1(2H)-one vs. dimethyl cyclohepta-3,5,7-triene-1,3-dicarboxylate) and analyzing product distributions via HPLC or GC-MS .

Q. What synthetic routes yield this compound with high stereochemical purity?

- Methodology : Photochemical or thermal methods are used to control stereochemistry. For example, photooxygenation under singlet oxygen conditions produces [2+4] cycloadducts from the cycloheptatriene form. Reduction of carbonyl groups (e.g., using NaBH) can stabilize intermediates, but stereochemical outcomes depend on reaction conditions (e.g., solvent polarity, temperature) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in product distributions observed during singlet oxygen cycloaddition?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and reaction pathways. For example, the photochemically allowed 1,7-suprafacial hydrogen shift in this compound explains exclusive norcaradiene adduct formation with PTAD, while cycloheptatriene dominance in other derivatives arises from thermodynamic stabilization .

Q. What experimental controls are essential to validate the cycloheptatriene-norcaradiene equilibrium under varying reaction conditions?

- Methodology :

- Kinetic Studies : Monitor reaction progress via time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to distinguish between kinetic vs. thermodynamic products.

- Isotopic Labeling : Use deuterated solvents or substrates to track hydrogen shifts (e.g., 1,7-sigmatropic rearrangements).

- Temperature-Dependent NMR : Probe equilibrium shifts by varying temperatures (e.g., 25°C to −80°C) to freeze conformers .

Q. How do steric and electronic factors in this compound derivatives affect [2+4] vs. [4+2] cycloaddition selectivity?

- Methodology :

| Derivative | Cycloaddition Type | Selectivity Driver |

|---|---|---|

| This compound | [2+4] | Norcaradiene stabilization |

| 3,4-Dihydroazulen-1(2H)-one | [4+2] | Cycloheptatriene conjugation |

| Dimethyl ester analog | [2+4] | Electron-deficient diene |

- Steric hindrance from substituents (e.g., methyl groups) can block specific reaction pathways, while electron-deficient dienes favor singlet oxygen addition .

Data Contradiction Analysis

Q. Why does photooxygenation of 1,2,3,8a-tetrahydroazulen-1-yl acetate yield multiple cycloadducts, while the parent compound produces a single product?

- Resolution : The acetate group introduces steric and electronic perturbations, destabilizing the cycloheptatriene-norcaradiene equilibrium. This allows simultaneous access to multiple transition states. In contrast, the parent compound’s carbonyl group stabilizes one conformer, leading to a single product. Cross-validation via H NMR and X-ray crystallography is recommended .

Q. How to reconcile conflicting reports on the reactivity of reduced this compound derivatives?